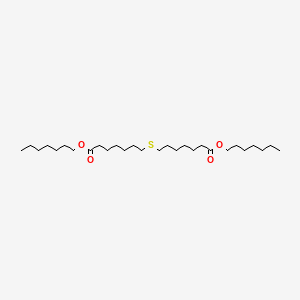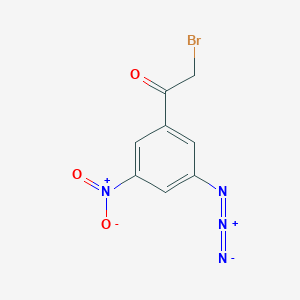![molecular formula C14H25NO4S B14584671 Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate CAS No. 61222-66-0](/img/structure/B14584671.png)
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate is an organic compound with a complex structure that includes tert-butyl groups, a methylsulfanyl group, and an aspartate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate typically involves the reaction of L-aspartic acid with tert-butyl esters and methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl disulfide: A related compound with similar tert-butyl groups but different functional groups.
Butylated hydroxytoluene (BHT): Another compound with tert-butyl groups, commonly used as an antioxidant.
Uniqueness
Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate is unique due to its combination of tert-butyl groups, a methylsulfanyl group, and an aspartate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61222-66-0 |
|---|---|
Molekularformel |
C14H25NO4S |
Molekulargewicht |
303.42 g/mol |
IUPAC-Name |
ditert-butyl (2S)-2-(methylsulfanylmethylideneamino)butanedioate |
InChI |
InChI=1S/C14H25NO4S/c1-13(2,3)18-11(16)8-10(15-9-20-7)12(17)19-14(4,5)6/h9-10H,8H2,1-7H3/t10-/m0/s1 |
InChI-Schlüssel |
RVEQQCLWCBZEPM-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N=CSC |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N=CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


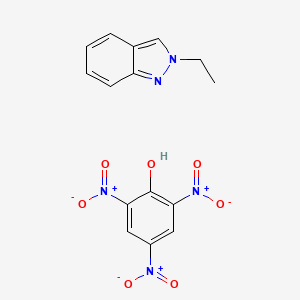
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

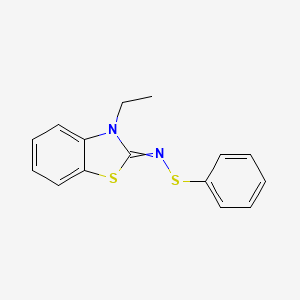
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
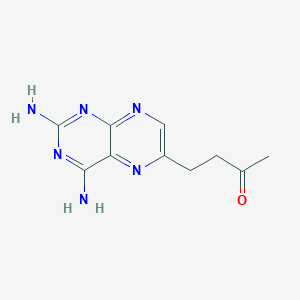
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
